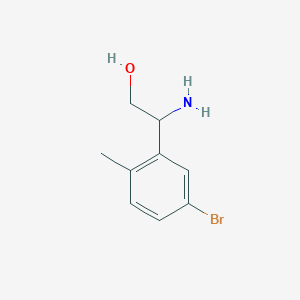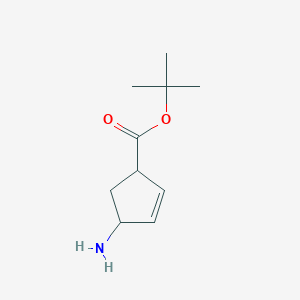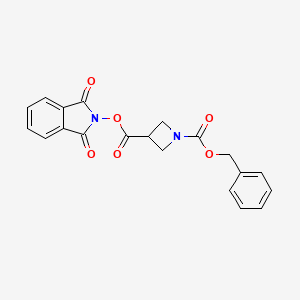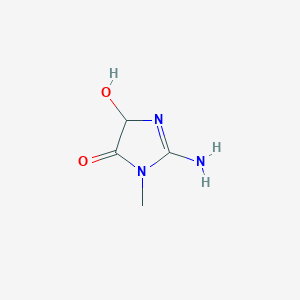![molecular formula C11H9N3O3S B13573559 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazoquinoline core with a methanesulfonyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to DNA damage response and repair.
Medicine: It has shown promise as a therapeutic agent in preclinical studies, particularly in oncology, where it may enhance the efficacy of existing treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes involved in the DNA damage response. By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. The pathways involved include the ataxia telangiectasia mutated (ATM) kinase pathway, which plays a crucial role in the cellular response to DNA double-strand breaks.
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: A closely related compound with similar structural features but lacking the methanesulfonyl group.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential as an enzyme inhibitor, making it a valuable molecule for research and development in various fields.
特性
分子式 |
C11H9N3O3S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
7-methylsulfonyl-1,3-dihydroimidazo[4,5-g]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-18(16,17)7-2-6-3-9-10(14-11(15)13-9)4-8(6)12-5-7/h2-5H,1H3,(H2,13,14,15) |
InChIキー |
YQAMTTQOGCUMIW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN=C2C=C3C(=CC2=C1)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


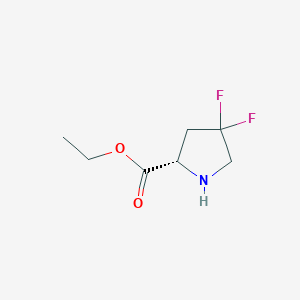
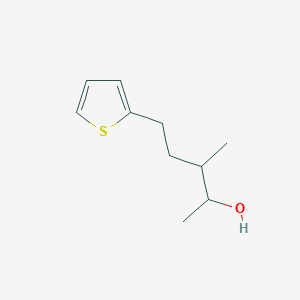

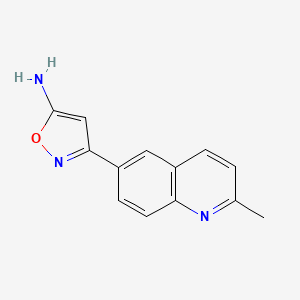
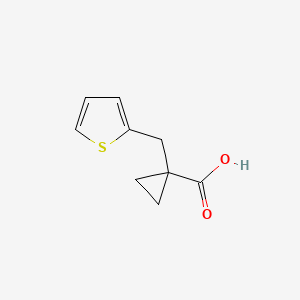
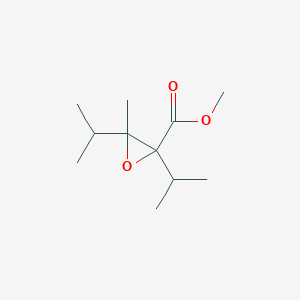
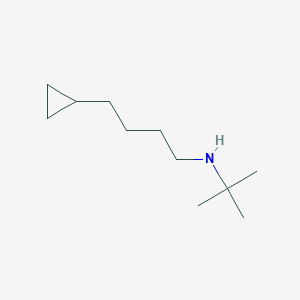
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
